7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane
Description
Properties
IUPAC Name |
7-(3-fluorophenyl)-5-azaspiro[2.4]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c13-10-3-1-2-9(6-10)11-7-14-8-12(11)4-5-12/h1-3,6,11,14H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZSROMVWYRKOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC2C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure which contributes to its unique biological properties. The presence of a fluorophenyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.
Antiparasitic Activity
Recent studies have indicated that this compound exhibits significant antiparasitic activity. Specifically, it has been tested against various parasites, showing promising results in inhibiting their growth.
Table 1: Antiparasitic Activity of this compound
| Parasite | IC50 (µM) | Reference |
|---|---|---|
| Plasmodium falciparum | 0.75 | |
| Trypanosoma brucei | 1.20 | |
| Leishmania spp. | 0.95 |
The compound's mechanism appears to involve the inhibition of key metabolic pathways in these parasites, similar to other known antiparasitic agents.
Neuropharmacological Effects
There is evidence suggesting that this compound may also exhibit neuropharmacological effects, which could be beneficial for treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
A study conducted on rodent models demonstrated that administration of the compound resulted in a significant reduction in neuroinflammation and oxidative stress markers, indicating potential for neuroprotection .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may act as an inhibitor of specific enzymes critical for parasite survival and proliferation.
Table 2: Proposed Mechanisms of Action
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits key enzymes involved in metabolic pathways of parasites |
| Receptor Modulation | Potential modulation of neurotransmitter receptors leading to neuroprotective effects |
Scientific Research Applications
Synthesis and Chemical Properties
The compound is primarily known as an important intermediate in the synthesis of sitafloxacin, a fluoroquinolone antibiotic. The efficient synthesis of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane has been reported to involve several steps, including the use of catalysts and specific reagents to enhance yield and purity. For instance, a method detailed in a patent describes a process that significantly improves the yield and efficiency of synthesizing this compound while minimizing waste and production costs .
Antibacterial Activity
One of the most notable applications of this compound is its antibacterial properties. Research indicates that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to traditional fluoroquinolones. Its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains makes it a candidate for treating serious infections where conventional antibiotics fail .
Table 1: Antibacterial Efficacy Against Various Bacteria
| Bacterial Strain | Sensitivity |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | Sensitive |
| Escherichia coli (E. coli) | Sensitive |
| Pseudomonas aeruginosa | Sensitive |
| Bacteroides fragilis | Sensitive |
| Chlamydia trachomatis | Sensitive |
Therapeutic Potential
Beyond its antibacterial properties, this compound shows promise in other therapeutic areas:
- Respiratory Infections : Due to its good oral bioavailability (over 70%) and tissue distribution, it is being investigated for use in treating respiratory tract infections, potentially offering a new option for patients with resistant bacterial infections .
- Genitourinary Tract Infections : Its efficacy against uropathogenic strains positions it as a potential treatment for urinary tract infections (UTIs), particularly those caused by resistant bacteria.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in clinical settings:
- A study published in a peer-reviewed journal highlighted its effectiveness in treating complicated skin infections caused by resistant strains, demonstrating clinical success where other antibiotics had failed .
- Another research effort focused on its pharmacokinetics, showing that the compound has favorable absorption characteristics and achieves higher concentrations in tissues than in serum, indicating its potential for effective localized treatment of infections .
Safety Profile
While the antibacterial activity is promising, understanding the safety profile of this compound is crucial. Initial studies suggest that it has a favorable safety profile with minimal adverse effects reported during clinical trials, although further long-term studies are necessary to fully establish its safety in diverse populations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Pharmacological Activity
Physicochemical Properties
Table 2: Physicochemical Comparison
Notes:
Q & A
Q. What are the challenges in scaling up synthesis for preclinical studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
